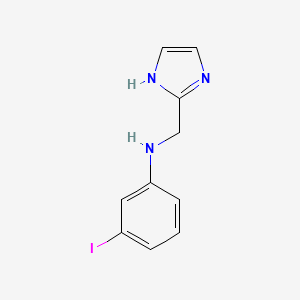

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline

Description

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline is a hybrid organic compound featuring a 1H-imidazole ring linked via a methylene group to a 3-iodoaniline moiety. The iodine atom at the meta position of the aniline ring distinguishes it from structurally similar compounds with other halogen substituents (e.g., Cl, Br) or alternative functional groups.

Properties

Molecular Formula |

C10H10IN3 |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline |

InChI |

InChI=1S/C10H10IN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13) |

InChI Key |

QQFGUQFUSQSBED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)NCC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-3-iodoaniline typically involves the reaction of 3-iodoaniline with a suitable imidazole derivative. One common method is the condensation reaction between 3-iodoaniline and imidazole-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Formation of the Imidazole Core

Imidazole rings are typically synthesized via condensation reactions. For example:

-

Method : Reaction of aldehydes or ketones with amidines or imidamide intermediates.

-

Relevance : The 1H-imidazol-2-yl group may form through cyclization of appropriately substituted amidines, analogous to benzimidazole syntheses described in .

Iodination of the Aniline Ring

The 3-iodo substitution on the aniline ring suggests electrophilic aromatic substitution:

-

Mechanism : Use of iodinating agents (e.g., I₂/NIS or iodine monochloride in acidic conditions) to introduce iodine at the meta position.

-

Support : Search result highlights iodine incorporation into phenyl rings via coupling reactions, as seen in compound 25 , where a 4-iodophenyl group is attached to an imidazole derivative .

Coupling to Form the Methylene Bridge

The methylene bridge (-ylmethyl) linking the imidazole and aniline may form via:

-

Reductive amination : Reaction of a primary amine (e.g., aniline) with a carbonyl compound (e.g., formaldehyde) followed by reduction.

-

Alkylation : Reaction of aniline with an imidazole-derived alkyl halide or benzyl halide.

Reactivity with Hypervalent Iodine Reagents

Hypervalent iodine compounds (e.g., diiodobenzene, DIB) are versatile reagents in organic synthesis. While the target compound itself contains iodine, its reactivity with such reagents is speculative but may include:

Biological Activity and Mechanistic Insights

The compound’s imidazole group may interact with biological targets:

Enzyme Inhibition

-

IDO1 Inhibition : Imidazole derivatives are known to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immune modulation. For example, 1,2,3-triazole and 1,2,4-triazole scaffolds exhibit low-nanomolar IC₅₀ values .

-

IMPDH Inhibition : Substituted imidazoles (e.g., thioacetamides) have been explored as inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitors .

Structural Optimization

-

Ligand Efficiency (LE) : Imidazole-based inhibitors often achieve high ligand efficiency (e.g., 0.80 kcal/mol/HA for MMG-0752) .

-

Pocket Interactions : Substituents on the imidazole may engage in π-π stacking or hydrogen bonding within enzyme active sites, as seen in IDO1-inhibitor complexes .

NMR Spectroscopy

-

1H NMR : Key signals would include:

-

Imidazole protons : δ ~6.5–7.5 ppm (aromatic region).

-

Methylene bridge : δ ~3.8–4.2 ppm (–CH₂– group).

-

Iodinated aniline : δ ~7.0–7.5 ppm (aromatic region).

-

-

Support : Search result provides NMR data for similar imidazole-phenyl compounds, such as compound 25 (δ 7.66–7.23 ppm for aromatic protons) .

Mass Spectrometry

-

LCMS/HRMS : Expected fragments include:

-

Molecular ion : [M + H]⁺ ≈ 270–300 m/z (depending on exact formula).

-

Iodine isotope pattern : Characteristic 1:2:1 ratio for M, M+2, M+4 peaks.

-

Iodination Pathway

-

Substrate Preparation : Synthesis of 3-iodoaniline via electrophilic substitution.

-

Imidazole Coupling : Reaction with an imidazole-derived alkylating agent (e.g., imidazol-2-ylmethyl bromide).

Hypervalent Iodine-Mediated Reactions

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3-iodoaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (Compound 2, )

- Core Structure : Benzoimidazole-aniline with a chloro substituent at the 5-position of the benzimidazole.

- Key Differences: Halogen Type: Chlorine (Cl) vs. iodine (I). Substituent Position: The chloro group is on the benzimidazole, whereas iodine is on the aniline ring.

- Spectral Data :

N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoror-2-penten-4-ylidene]bis(3-iodoaniline) (Compound 2, )

- Core Structure : Fluorinated bridge connecting two 3-iodoaniline units.

- Key Differences :

- Linker Group : A hexafluoropentenylidene bridge introduces strong electron-withdrawing effects, contrasting with the imidazole-methyl group in the target compound.

- Synthetic Route : Prepared via homologation using MeLi-LiBr complex and CH₂I₂, differing from the N-alkylation/cyclization methods for imidazole derivatives .

Key Contrasts :

- Halogenation Strategy : Iodine is pre-installed in 3-iodoaniline derivatives, whereas chloro groups in benzimidazoles (e.g., ) are introduced during cyclization.

- Cyclization Agents: CDI (1,1'-carbonyldiimidazole) is used for benzimidazole formation , contrasting with thiocarbonothioyl reagents in .

Spectral and Physicochemical Properties

Notable Observations:

Biological Activity

N-(1H-imidazol-2-ylmethyl)-3-iodoaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound this compound features an imidazole ring and an iodine atom, which are critical for its biological activity. The structural formula is represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and cancer progression .

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, suggesting potential use in treating infections .

- Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy. The cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and subsequent cell death pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:

| Study Focus | Result | Reference |

|---|---|---|

| IDO1 Inhibition | IC50 = 34 nM | |

| Antimicrobial Activity | Effective against Staphylococcus aureus | |

| Cytotoxicity in Cancer Cells | Induces apoptosis at micromolar concentrations |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Therapy : A study demonstrated that the compound significantly reduced tumor growth in xenograft models by inhibiting IDO1 activity, thus enhancing anti-tumor immunity .

- Infection Control : Another case study reported successful treatment outcomes using this compound against resistant bacterial strains, showcasing its potential as an antimicrobial agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent.

- Absorption and Distribution : Preliminary studies suggest good oral bioavailability and tissue distribution.

- Metabolism : The compound undergoes hepatic metabolism, with CYP450 enzymes playing a significant role in its biotransformation .

- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully elucidate its long-term effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1H-imidazol-2-ylmethyl)-3-iodoaniline?

- Methodology : Reductive amination is a key approach, where 3-iodoaniline reacts with imidazole-2-carboxaldehyde in methanol under heating (e.g., 60°C), followed by sodium borohydride reduction. This method avoids the use of harsh catalysts and enables efficient C–N bond formation .

- Critical Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC or LC-MS to address potential impurities from unreacted aldehyde or byproducts.

Q. How can the purity of this compound be ensured during synthesis?

- Methodology : Purification via selective salt formation (e.g., HCl addition to form hydrochloride salts) followed by recrystallization at low temperatures (0–5°C) effectively removes isomer impurities (e.g., 2- or 4-iodoaniline derivatives). Neutralization with a base (e.g., NaOH) regenerates the free amine .

- Validation : Confirm purity using HPLC (>99%) and H NMR, comparing aromatic proton signals to distinguish regioisomers.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : H NMR resolves imidazole protons (δ ~6.8–7.2 ppm) and aromatic protons of 3-iodoaniline (δ ~6.5–7.5 ppm). C NMR confirms iodination (C–I coupling at ~90–100 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks, with isotopic patterns indicative of iodine (e.g., m/z 330.1 for CHIN) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The iodine atom enables Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids under microwave irradiation (e.g., 120°C, 1 h) yields biaryl derivatives. Use XPhos or SPhos ligands to enhance catalytic efficiency .

- Data Contradictions : While iodine typically facilitates coupling, steric hindrance from the imidazole methyl group may reduce yields. Optimize ligand-to-metal ratios (e.g., 2:1 Pd(OAc):XPhos) to mitigate this .

Q. Can this compound serve as a ligand in coordination chemistry?

- Methodology : The imidazole nitrogen and aniline amino group act as donor sites. React with transition metals (e.g., Mo, Re) in toluene under reflux with EtN as a base. Characterize complexes via X-ray crystallography (SHELX programs for refinement) and UV-vis spectroscopy to confirm metal-ligand charge transfer .

- Challenges : Ensure ligand deprotonation during metalation. Use FT-IR to monitor N–H stretching frequency shifts (e.g., disappearance of ~3400 cm bands).

Q. What strategies stabilize this compound against thermal degradation?

- Methodology : Store under inert gas (N or Ar) at –20°C in amber vials. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~180°C. For reactions above 100°C, employ high-boiling solvents (e.g., DMF or DMSO) with short reaction times .

- Advanced Analysis : Pair differential scanning calorimetry (DSC) with mass spectrometry to identify volatile degradation products (e.g., HI or imidazole derivatives).

Experimental Design & Troubleshooting

Q. How to address low yields in reductive amination syntheses?

- Optimization :

- Solvent Choice : Replace methanol with THF/MeOH (3:1) to enhance aldehyde solubility .

- Stoichiometry : Use a 1.2:1 ratio of aldehyde to 3-iodoaniline to drive the reaction to completion.

- Work-Up : Extract unreacted starting materials with ethyl acetate/water (3:1) before borohydride addition.

Resolving ambiguities in X-ray crystallographic data for metal complexes

- Refinement Strategy : Use SHELXL for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands. Validate hydrogen bonding networks using Olex2 or Mercury .

- Contradictions : If thermal parameters (B-factors) for iodine atoms exceed 5 Å, consider data collection at lower temperatures (e.g., 100 K) to reduce disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.